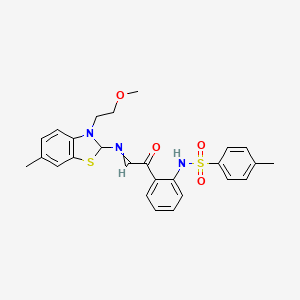
NS2B-NS3pro-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NS2B-NS3pro-IN-2 is a compound that targets the NS2B-NS3 protease, an enzyme critical for the replication of flaviviruses such as Dengue and Zika viruses . This protease is composed of the NS2B cofactor and the NS3 protease domain, which together facilitate the cleavage of viral polyproteins into functional units necessary for viral replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NS2B-NS3pro-IN-2 typically involves the use of in silico methods to identify potential inhibitors, followed by in vitro assays to confirm their activity . The synthetic routes often include the use of various scaffolds that are modified to enhance binding affinity and specificity to the NS2B-NS3 protease . Common reaction conditions involve the use of organic solvents and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process would include rigorous quality control measures to ensure the purity and potency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: NS2B-NS3pro-IN-2 primarily undergoes binding interactions with the NS2B-NS3 protease, inhibiting its activity . This inhibition can be achieved through various types of chemical reactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various ligands that enhance binding affinity . Reaction conditions often involve controlled temperatures and pH levels to optimize the interaction between the compound and the protease.
Major Products Formed: The major product formed from the interaction of this compound with the NS2B-NS3 protease is a stable inhibitor-protease complex that prevents the cleavage of viral polyproteins, thereby inhibiting viral replication .
Wissenschaftliche Forschungsanwendungen
NS2B-NS3pro-IN-2 has significant applications in scientific research, particularly in the fields of virology, medicinal chemistry, and drug development . In virology, it is used to study the mechanisms of viral replication and to develop antiviral therapies . In medicinal chemistry, it serves as a lead compound for the development of new drugs targeting flaviviruses . Additionally, this compound is used in high-throughput screening assays to identify other potential inhibitors of the NS2B-NS3 protease .
Wirkmechanismus
NS2B-NS3pro-IN-2 exerts its effects by binding to the active site of the NS2B-NS3 protease, thereby inhibiting its proteolytic activity . The molecular targets involved include the catalytic triad of the protease, which consists of histidine, aspartic acid, and serine residues . By binding to these residues, this compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to NS2B-NS3pro-IN-2 include other NS2B-NS3 protease inhibitors such as those targeting the Zika virus and Dengue virus . These compounds often share similar scaffolds and binding mechanisms but may differ in their binding affinities and specificities .
Uniqueness: This compound is unique in its high binding affinity and specificity for the NS2B-NS3 protease, making it a potent inhibitor of flavivirus replication . Its unique structural features allow for strong interactions with the catalytic triad of the protease, enhancing its inhibitory effects .
Eigenschaften
Molekularformel |
C26H27N3O4S2 |
|---|---|
Molekulargewicht |
509.6 g/mol |
IUPAC-Name |
N-[2-[2-[[3-(2-methoxyethyl)-6-methyl-2H-1,3-benzothiazol-2-yl]imino]acetyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H27N3O4S2/c1-18-8-11-20(12-9-18)35(31,32)28-22-7-5-4-6-21(22)24(30)17-27-26-29(14-15-33-3)23-13-10-19(2)16-25(23)34-26/h4-13,16-17,26,28H,14-15H2,1-3H3 |
InChI-Schlüssel |
SVHILMZESGDPBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C=NC3N(C4=C(S3)C=C(C=C4)C)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















